molecular formula C9H15NO2 B1474461 Ethyl 5-azaspiro[2.4]heptane-7-carboxylate CAS No. 1690691-10-1

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate

Cat. No.: B1474461
CAS No.: 1690691-10-1
M. Wt: 169.22 g/mol
InChI Key: IJRSWGHKSKSJGN-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a derivative of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate, through highly enantioselective hydrogenation has been demonstrated, providing key intermediates for the enantioselective synthesis of the moiety present in quinolone antibacterial agents (Yao et al., 2011). Another study explored the photochemically induced aryl azide rearrangement to form ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, highlighting a novel pathway for synthesizing azaspirocycles through photorearrangement (Andersson et al., 2017). These studies underscore the versatility of this compound derivatives in synthetic organic chemistry, particularly for developing pharmaceutical agents.

Potential Applications in Drug Development

The research into this compound derivatives extends to their potential applications in drug development. A notable example is the design and synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which demonstrated potent antibacterial activity against respiratory pathogens, including multidrug-resistant strains (Odagiri et al., 2013). This study exemplifies how this compound derivatives can serve as scaffolds for developing new antibiotics with significant clinical implications.

Chemical Space Exploration

Derivatives of this compound also play a crucial role in exploring new chemical spaces for drug discovery. The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, has been reported, showcasing the utility of these compounds in generating novel molecular scaffolds with potential biological activity (Wipf et al., 2004). Such strategies are pivotal for identifying new drug candidates by expanding the repertoire of molecular frameworks available for pharmaceutical development.

Properties

IUPAC Name

ethyl 5-azaspiro[2.4]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-10-6-9(7)3-4-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRSWGHKSKSJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.